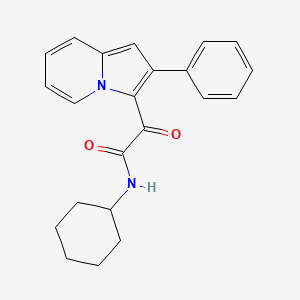![molecular formula C23H22N2O2 B4712183 N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4712183.png)
N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide
描述
N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide, also known as PAC-1, is a small molecule that has been identified as a promising anti-cancer drug candidate. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This makes PAC-1 an attractive option for cancer treatment, as it has the potential to effectively target cancer cells without causing harmful side effects.
作用机制
The mechanism of action of N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide involves the activation of procaspase-3, an inactive precursor to caspase-3, a key enzyme involved in apoptosis. This compound binds to procaspase-3, causing a conformational change that activates the enzyme. Once activated, caspase-3 initiates a cascade of events that leads to programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in healthy cells, making it a potentially safer option for cancer treatment than traditional chemotherapy drugs. In addition to inducing apoptosis in cancer cells, this compound has also been shown to inhibit tumor angiogenesis, the process by which tumors develop their own blood supply. This dual mechanism of action makes this compound a promising candidate for cancer treatment.
实验室实验的优点和局限性
One advantage of N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is that the mechanism of action of this compound is not fully understood, and further research is needed to fully elucidate its effects on cancer cells. Additionally, while this compound has shown promising results in vitro and in vivo studies, clinical trials are needed to determine its efficacy in human patients.
未来方向
There are several future directions for research on N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide, including the development of more potent analogs and the investigation of its effects on other types of cancer. Additionally, studies are needed to determine the optimal dosing and administration of this compound for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cancer cells.
科学研究应用
N-{2-[(propylamino)carbonyl]phenyl}-4-biphenylcarboxamide has been the subject of extensive scientific research, with studies focusing on its potential as an anti-cancer agent. In vitro studies have shown that this compound induces apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in mouse models of breast cancer and glioblastoma.
属性
IUPAC Name |
2-[(4-phenylbenzoyl)amino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-16-24-23(27)20-10-6-7-11-21(20)25-22(26)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQDLYWXSSUFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1-azepanyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4712102.png)


![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712133.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B4712141.png)
![2-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4712145.png)
![2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B4712169.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B4712173.png)
![3-{2-[(4-chlorophenyl)thio]ethyl}-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4712174.png)
![ethyl [4-(2,3-dimethylphenyl)-1-piperazinyl]acetate](/img/structure/B4712178.png)
![3-butoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4712190.png)
![methyl 3-{[3-(2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}carbonohydrazonoyl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B4712198.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4712200.png)
![sec-butyl 2-{[3-(phenylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4712206.png)